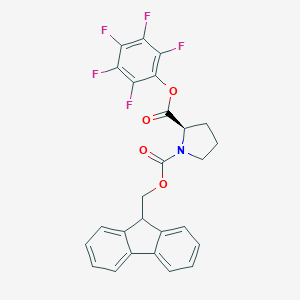

Fmoc-d-pro-opfp

Vue d'ensemble

Description

Fmoc-d-pro-opfp: (N-(9-Fluorenylmethoxycarbonyl)-D-proline pentafluorophenyl ester) is a derivative of D-proline, a non-essential amino acid. The compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it suitable for solid-phase peptide synthesis.

Applications De Recherche Scientifique

Chemistry: Fmoc-d-pro-opfp is extensively used in solid-phase peptide synthesis (SPPS) to protect the amino group of D-proline during the synthesis of peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. The compound’s ability to protect amino groups during synthesis ensures the production of high-purity peptides, which are crucial for drug development .

Mécanisme D'action

Target of Action

Fmoc-d-Pro-OPfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid proline, to which it binds during the synthesis process .

Mode of Action

This compound acts as a pre-formed pentafluorophenyl ester for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . This compound enables the monitoring of amide bond formation through bromophenol blue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway. In this pathway, this compound is used to couple proline residues, facilitating the formation of peptide bonds . The downstream effects of this action include the successful synthesis of the desired peptide.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor for its use in peptide synthesis .

Result of Action

The result of this compound’s action is the successful coupling of proline residues during peptide synthesis

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with recommended storage temperatures being -15°C to -25°C . Additionally, the compound’s solubility can be influenced by the solvent used, with DMF being a commonly used solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-pro-opfp involves the reaction of D-proline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-D-proline is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-d-pro-opfp primarily undergoes substitution reactions where the Fmoc group is removed to expose the amino group of D-proline. This deprotection is typically achieved using a base such as piperidine .

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products: The major product of the deprotection reaction is D-proline, which can then be used in further peptide synthesis reactions.

Comparaison Avec Des Composés Similaires

Fmoc-L-proline pentafluorophenyl ester: Similar to Fmoc-d-pro-opfp but derived from L-proline.

Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: this compound is unique due to its derivation from D-proline, which imparts different stereochemical properties compared to its L-proline counterpart. This stereochemistry can influence the biological activity and stability of the synthesized peptides .

Activité Biologique

Fmoc-d-pro-opfp, or N-α-Fmoc-D-proline pentafluorophenyl ester, is a compound widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores its biological activity, mechanisms of action, and applications in research and pharmaceuticals, supported by relevant data and case studies.

Target of Action

this compound is primarily employed as a coupling agent for D-proline residues during peptide synthesis. Its role as a pre-formed pentafluorophenyl ester facilitates the formation of peptide bonds, which is crucial for synthesizing biologically active peptides.

Mode of Action

The compound undergoes deprotection to expose the amino group of D-proline, typically using piperidine in dimethylformamide (DMF). This reaction is essential for the subsequent coupling with other amino acids to form peptides. The overall reaction can be summarized as follows:

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the peptide synthesis pathway. By facilitating the coupling of proline residues, it enhances the efficiency of producing peptides that can exhibit various biological activities.

Pharmacokinetics

This compound is soluble in DMF, which aids in its application in peptide synthesis. Its stability and reactivity under standard laboratory conditions make it a preferred choice for researchers working with peptides.

Applications in Research and Medicine

- Peptide Synthesis : this compound is extensively used to synthesize peptides that serve as probes for studying protein interactions and enzymatic processes. These peptides can be critical in understanding biological mechanisms at the molecular level.

- Pharmaceutical Development : In drug development, this compound aids in creating high-purity peptides necessary for therapeutic applications. The ability to protect amino groups during synthesis ensures that the resultant peptides maintain their functional integrity.

- Biological Studies : Peptides synthesized using this compound have been studied for their roles in various biological processes, including enzyme-substrate interactions and receptor binding studies.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-proline pentafluorophenyl ester | L-Proline derivative | Different stereochemistry affecting activity |

| Fmoc-Gly-OH | Glycine derivative | Used for different types of peptide synthesis |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that peptides synthesized with this compound exhibit specific binding affinities to various enzymes. For instance, studies on cyclic peptides derived from D-proline have shown enhanced stability and activity against integrin-binding motifs, indicating potential therapeutic applications in cancer treatment .

- Antioxidant Activity : Certain peptides synthesized using this compound have been evaluated for their antioxidant properties. A study highlighted that modifications involving D-proline residues significantly enhance the antioxidant activity of bioactive peptides .

- Opioid Receptor Binding : Peptides containing D-proline have been investigated for their ability to bind opioid receptors, with some derivatives showing promising selectivity and potency . This suggests potential applications in pain management therapies.

Propriétés

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544411 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125281-38-1 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.